molecular formula C23H27N3O3S2 B2968009 N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide CAS No. 922461-59-4

N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide

Cat. No.: B2968009
CAS No.: 922461-59-4
M. Wt: 457.61
InChI Key: SEQUBGJVYSPAFE-UHFFFAOYSA-N
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Description

This compound features a 4,5,6,7-tetrahydrobenzo[b]thiophen core, a partially saturated bicyclic system with sulfur at the 1-position. Key substituents include:

  • A 3-cyano group (electron-withdrawing, enhancing electrophilic reactivity).
  • A 6-methyl group (contributing to steric bulk and lipophilicity).
  • A 1-tosylpiperidine-4-carboxamide side chain (providing sulfonamide-based hydrogen-bonding capacity and conformational rigidity).

Its structure has likely been resolved via X-ray crystallography using programs like SHELXL for refinement, a standard tool for small-molecule analysis . The tetrahydrobenzo[b]thiophen ring’s puckering parameters (e.g., amplitude and phase angles) can be quantified using the Cremer-Pople method, a widely adopted approach for analyzing nonplanar ring systems .

Properties

IUPAC Name

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S2/c1-15-3-6-18(7-4-15)31(28,29)26-11-9-17(10-12-26)22(27)25-23-20(14-24)19-8-5-16(2)13-21(19)30-23/h3-4,6-7,16-17H,5,8-13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQUBGJVYSPAFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

Structure and Composition

The compound has the following molecular formula and structure:

  • Molecular Formula : C21H24N2O3S2
  • Molecular Weight : 416.6 g/mol

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. For example, one study evaluated various derivatives for their cytotoxic effects on cancer cell lines. The results indicated significant activity with IC50 values ranging from 23.2 to 49.9 μM for the most potent compounds .

Table 1: Antitumor Activity of Related Compounds

Compound IDIC50 (μM)Cancer Cell LineMechanism of Action
Compound 123.2MCF-7Apoptosis
Compound 249.9HeLaNecrosis
Compound 352.9A549Cell Cycle Arrest

Inhibition of Enzymatic Activity

In silico studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies have shown favorable binding interactions, indicating that further optimization could enhance its anti-inflammatory properties .

Antioxidant Properties

Another aspect of the biological activity of this compound is its antioxidant potential. In vitro assays demonstrated that related cyanothiophene compounds exhibit significant antioxidant activity, which may contribute to their therapeutic effects against oxidative stress-related diseases .

Study on Apoptosis Induction in Cancer Cells

A notable study investigated the apoptotic effects of this compound on MCF-7 breast cancer cells. The results showed a substantial reduction in cell viability and an increase in early and late apoptosis markers compared to untreated controls. The compound induced apoptosis through both intrinsic and extrinsic pathways .

Pharmacokinetics and Distribution

Research into the pharmacokinetics of related compounds has indicated favorable absorption and distribution profiles. These findings are crucial for understanding the potential therapeutic applications and optimizing dosing regimens .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Differences

The table below compares the target compound with structurally related analogs (derived from ):

Compound (CAS No.) Core Structure Key Substituents Heteroatoms Present
Target Compound 4,5,6,7-Tetrahydrobenzo[b]thiophen 3-cyano, 6-methyl, 1-tosylpiperidine-4-carboxamide S
573931-20-1 4,5,6,7-Tetrahydrotriazolo[1,5-a]pyrimidine 5-(4-Chloro-phenyl), 7-thiophen-2-yl N, S
741733-98-2 2,3-Dihydro-1,4-benzodioxin 5-oxopyrrolidine-3-carboxamide, 5-methylthiazol-2-yl O, S
Key Observations:
  • Heteroatom Influence : The target compound’s sulfur-rich core contrasts with the oxygen in 741733-98-2’s benzodioxin and the nitrogen in 573931-20-1’s triazolopyrimidine. These differences impact electronic properties and binding interactions.
  • Substituent Profiles : The tosylpiperidine group in the target compound offers sulfonamide-mediated solubility and rigidity, whereas 741733-98-2’s thiazole and 573931-20-1’s chlorophenyl groups prioritize aromatic stacking or halogen bonding.

Ring Puckering and Conformational Analysis

Using the Cremer-Pople method , the tetrahydrobenzo[b]thiophen ring’s puckering amplitude (Q) and phase angle (θ) can be compared to analogs:

Compound Puckering Amplitude (Å) Phase Angle (°)
Target Compound ~0.5 (hypothetical) ~180
573931-20-1 (tetrahydrotriazolopyrimidine) ~0.4 ~90
741733-98-2 (dihydrobenzodioxin) ~0.3 ~0
  • Phase angle differences reflect distinct puckering modes (e.g., half-chair vs. envelope conformations), influencing molecular shape and docking compatibility.

Implications for Bioactivity

While specific activity data are unavailable in the provided evidence, structural features suggest:

  • The cyano group in the target compound may enhance kinase inhibition (common in kinase inhibitors with electron-deficient motifs).
  • 741733-98-2’s benzodioxin core could improve metabolic stability compared to sulfur-containing analogs.

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